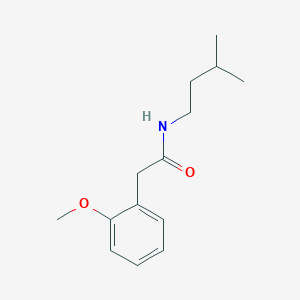
N-isopentyl-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopentyl-2-(2-methoxyphenyl)acetamide, commonly known as MPA, is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research. MPA is a white, crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mecanismo De Acción
The exact mechanism of action of MPA is not fully understood. However, it has been proposed that MPA acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MPA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
MPA has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of proinflammatory cytokines such as TNF-α and IL-1β. MPA has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MPA has been shown to have analgesic and antipyretic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. MPA has been extensively studied for its potential applications in scientific research. However, there are also some limitations associated with the use of MPA in lab experiments. MPA is a synthetic compound that may not fully mimic the effects of natural compounds. MPA may also have off-target effects that need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the study of MPA. Further studies are needed to fully understand the mechanism of action of MPA. Future studies should also investigate the potential applications of MPA in the treatment of various inflammatory diseases. Additionally, studies should evaluate the safety and efficacy of MPA in animal models and human clinical trials. Finally, the development of novel derivatives of MPA with improved pharmacokinetic and pharmacodynamic properties should be explored.
Conclusion:
In conclusion, MPA is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. MPA has been shown to inhibit the production of proinflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. Further studies are needed to fully understand the mechanism of action of MPA and its potential applications in the treatment of various inflammatory diseases.
Métodos De Síntesis
The synthesis of MPA involves the reaction of isopentylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization using an appropriate solvent.
Aplicaciones Científicas De Investigación
MPA has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. MPA has been shown to inhibit the production of proinflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases.
Propiedades
Nombre del producto |
N-isopentyl-2-(2-methoxyphenyl)acetamide |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C14H21NO2/c1-11(2)8-9-15-14(16)10-12-6-4-5-7-13(12)17-3/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
Clave InChI |
FEFFUSNTSZFBAV-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CC1=CC=CC=C1OC |
SMILES canónico |
CC(C)CCNC(=O)CC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)


![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)





